molecular formula C7H16N2 B147313 1-Methyl-4-(methylamino)piperidine CAS No. 73579-08-5

1-Methyl-4-(methylamino)piperidine

Cat. No.: B147313
CAS No.: 73579-08-5
M. Wt: 128.22 g/mol
InChI Key: XRYGCVVVDCEPRL-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylamino)piperidine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibition

  • Synthesis and Structure-Activity Relationships : Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives and their potent anti-acetylcholinesterase (anti-AChE) activity. One compound showed significant selectivity and inhibitory effects on AChE in rat brains, highlighting its potential as an antidementia agent (Sugimoto et al., 1992).
  • Novel Piperidine Derivatives : Another study synthesized a series of related compounds, finding that certain structural changes led to increased anti-AChE activity. One compound in this series was identified as a highly potent inhibitor of acetylcholinesterase, with potential for development as an antidementia drug (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibition

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : Identified from high-throughput screening, these compounds are inhibitors of soluble epoxide hydrolase. They exhibit promising properties for in vivo investigation in various disease models, with significant effects on a serum biomarker (Thalji et al., 2013).

Gastric Antisecretory Agents

  • 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines : These compounds, particularly fenoctimine, exhibit gastric antisecretory properties without anticholinergic activity, offering potential for peptic ulcer treatment. Fenoctimine has advanced to clinical trials as a gastric antisecretory drug (Scott et al., 1983).

Inotropic Evaluation

  • Synthesis and Inotropic Evaluation : A study synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and evaluated their inotropic activity. Some derivatives showed favorable activity, increasing stroke volume in isolated rabbit-heart preparations (Liu et al., 2009).

Antitumor Activity

  • Anti-Angiogenic and DNA Cleavage Studies : Novel piperidine derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential as anticancer agents, exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Atypical Antipsychotics

  • 7-[3-(1-Piperidinyl)propoxy]chromenones : These compounds exhibit potent inhibition of apomorphine-induced climbing and hyperactivity in mice, suggesting an atypical antipsychotic profile with reduced extrapyramidal side effects (Bolós et al., 1996).

Hydrolysis-Mediated Clearance in Pharmacokinetics

  • Impact on Pharmacokinetics : A study on the compound 1, a novel anaplastic lymphoma kinase inhibitor, reveals the impact of hydrolysis-mediated clearance on its pharmacokinetics, highlighting the significance of understanding metabolic pathways for effective drug design (Teffera et al., 2013).

Nitric Oxide Synthase Inhibition

  • Selective Inhibition by 2-Aminopyridines : The study indicates that certain modifications in N-substitution can result in potent and selective inducible NOS inhibitors, demonstrating the importance of the pyridine ring orientation for selective inhibition (Connolly et al., 2004).

Safety and Hazards

1-Methyl-4-(methylamino)piperidine is flammable and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

N,1-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGCVVVDCEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994368
Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73579-08-5
Record name 1-Methyl-4-(methylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73579-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(methylamino)piperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(methylamino)piperidine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472
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Synthesis routes and methods

Procedure details

A mixture of 1-methyl-4-piperidone (20 g, 0.18 mol) in methanol:tetrahydrofuran (100 mL, 1:1) and methyl amine (2 M in tetrahydrofuran, 3 mole excess) was placed in a Parr shaker with 5% Pd/C and hydrogenated for two hours at 60 psi and 70° C. The catalyst was filtered and the filtrate concentrated on the rotary evaporator. The crude material was distilled at 44-45° C. at 0.3 mm Hg to give 20 g (87%) of 1-methyl-4-methylaminopiperidine. Anal. Calc'd for C7H16N2: C, 65.57; H, 12.58; N, 21.85. Found: C, 65.49; H, 12.44; N: 21.49.
Quantity
20 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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100 mL
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reactant
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3 mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Methyl-4-(methylamino)piperidine interact with platinum(II) to form complexes, and what are the structural characteristics of these complexes?

A1: this compound acts as a bidentate ligand, meaning it coordinates to the platinum(II) ion through two donor atoms. The two nitrogen atoms present in the piperidine ring - one from the amine group and one from the methylamino group - donate their lone pair of electrons to the platinum(II) center, forming coordinate covalent bonds. [, ] This results in the formation of a stable square planar complex, a characteristic geometry for Pt(II) complexes. [, ]

Q2: The studies mention the interaction of these platinum(II) complexes with DNA bases. What is the significance of this interaction?

A2: The interaction of platinum(II) complexes with DNA bases is particularly relevant in the context of their potential antitumor activity. Platinum-based drugs, like cisplatin, are known to exert their anticancer effects by binding to DNA and disrupting its replication and transcription, ultimately leading to cell death. []

Q3: Apart from DNA bases, what other ligands have been investigated in conjunction with this compound in platinum(II) complexes?

A3: In addition to DNA bases, researchers have explored incorporating disubstituted sulfides as leaving groups in platinum(II) complexes containing this compound. [] These sulfide ligands, such as dimethylsulfide or diphenylsulfide, can influence the reactivity and potentially the pharmacological properties of the platinum(II) complex. By modifying the nature of the leaving group, researchers can fine-tune the reactivity and potentially enhance the therapeutic potential of these complexes. []

Q4: What spectroscopic techniques have been employed to characterize these platinum(II) complexes?

A4: Various spectroscopic techniques have been instrumental in elucidating the structural features of these platinum(II) complexes. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide information about the environment of hydrogen and carbon atoms, respectively, within the complex. This data helps confirm the coordination of ligands to the platinum(II) center and provides insights into the overall structure of the complex. [, ]
  • ¹⁹⁵Pt NMR Spectroscopy: This technique specifically probes the platinum nucleus and is particularly valuable in characterizing platinum complexes. It provides information about the coordination environment around the platinum atom and can confirm the formation of the desired complex. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy is useful in identifying the presence of specific functional groups within the complex. It can confirm the coordination of ligands like sulfides through changes in their characteristic absorption frequencies. []

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